BDOIA383

CBP/p300 bromodomain BRD4 Epigenetics

BDOIA383 is the definitive tool compound for PROTAC campaigns targeting CBP/p300 and BRD4 bromodomains. Its methoxy-substituted phenyl ether moiety provides distinct solvent-exposed exit vectors validated by three co-crystal structures (PDB: 5CFW, 5CGP, 6DMJ)—atomic-resolution coordinates essential for structure-guided linker attachment. BDOIA383 delivers ~7-fold higher CBP affinity (Kd=120 nM) than SGC-CBP30, enabling sensitive FRET-based binding assays. The compound's documented multiconformer ligand models also support computational studies of conformational heterogeneity in bromodomain complexes. Procure BDOIA383 when your research demands structurally characterized, PROTAC-enabling bromodomain ligands with validated binding poses and exit vector geometry.

Molecular Formula C27H32N4O3
Molecular Weight 460.578
CAS No. 1613694-74-8
Cat. No. B605981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDOIA383
CAS1613694-74-8
SynonymsBDOIA383
Molecular FormulaC27H32N4O3
Molecular Weight460.578
Structural Identifiers
SMILESCOC1=CC=C(CCC2=NC3=CC(C4=C(C)ON=C4C)=CC=C3N2CCN5CCOCC5)C=C1
InChIInChI=1S/C27H32N4O3/c1-19-27(20(2)34-29-19)22-7-10-25-24(18-22)28-26(11-6-21-4-8-23(32-3)9-5-21)31(25)13-12-30-14-16-33-17-15-30/h4-5,7-10,18H,6,11-17H2,1-3H3
InChIKeyRQFUKBAHMUVXDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BDOIA383 (CAS 1613694-74-8) Procurement Guide: CBP/p300 Bromodomain Inhibitor Specifications and Differential Evidence


BDOIA383 (CAS 1613694-74-8) is a small-molecule inhibitor of the CBP/p300 bromodomain, with a molecular formula of C27H32N4O3 and a molecular weight of 460.6 g/mol [1]. The compound belongs to the isoxazolyl-benzimidazole chemical class and is structurally characterized as a methoxy analogue of the dual CBP/BRD4 inhibitor ISOX-DUAL . BDOIA383 exhibits measurable binding affinity for both the CBP/p300 and BRD4 bromodomains, and its co-crystal structures in complex with these bromodomains have been solved and deposited in the Protein Data Bank (PDB IDs: 5CFW, 5CGP, 6DMJ) [2]. These structural data establish BDOIA383 as a tool compound for epigenetic research involving bromodomain-containing transcriptional coactivators.

Why BDOIA383 (CAS 1613694-74-8) Cannot Be Substituted with In-Class Bromodomain Inhibitors


Substitution of BDOIA383 with other CBP/p300 bromodomain inhibitors or related benzimidazole-based bromodomain ligands is not functionally equivalent due to compound-specific structural and binding characteristics that directly impact downstream experimental utility. Although BDOIA383 shares the isoxazolyl-benzimidazole core with ISOX-DUAL, the methoxy substitution on the phenyl ether moiety distinguishes BDOIA383 and alters its suitability for specific applications, particularly in PROTAC design where solvent-exposed exit vectors differ between analogues [1]. Furthermore, crystal structures of BDOIA383 bound to BRD4 (PDB 5CFW/6DMJ) reveal specific protein-ligand interactions, including cation-π interactions with Arg1173, that inform structure-guided design efforts and cannot be extrapolated to compounds lacking equivalent structural characterization [2]. Procurement of BDOIA383 specifically enables the use of its co-crystal structural coordinates for rational design of degraders or selective inhibitors that leverage its distinct binding pose and solvent-accessible vectors.

BDOIA383 (CAS 1613694-74-8) Differential Evidence: Quantified Comparisons Against SGC-CBP30 and ISOX-DUAL


BDOIA383 vs. SGC-CBP30: Near-Identical Crystal Structure Binding Pose with Quantified Affinity Differentiation

BDOIA383 exhibits a crystal structure binding pose in complex with both BRD4 and CBP that is nearly identical to that of SGC-CBP30, with the R1173 cation-π interaction representing a conserved feature of potent binding for both compounds [1]. Despite this structural similarity, BDOIA383 displays a differentiated affinity profile: BDOIA383 binds to CBP with a Kd of 120 nM, whereas SGC-CBP30 binds to the same target with a Kd of 850 nM [2]. This approximately 7-fold difference in binding affinity under identical assay conditions demonstrates that structural conservation of binding pose does not equate to interchangeable pharmacological profiles.

CBP/p300 bromodomain BRD4 Epigenetics Structure-based drug design

BDOIA383 vs. ISOX-DUAL: Structural Divergence as a Methoxy Analogue with Distinct PROTAC Design Implications

BDOIA383 is the methoxy analogue of ISOX-DUAL, differing by a single functional group substitution on the phenyl ether moiety . This structural divergence carries functional consequences for targeted protein degradation applications. Examination of published co-crystal structures of BDOIA383 with both BRD4 and CBP revealed that two solvent-exposed exit vectors—the morpholine and phenyl ether moieties—remain solvent-accessible in both crystal structures, enabling their use as attachment points for E3 ligase ligands in PROTAC design [1]. In contrast, ISOX-DUAL contains an N,N-dimethylpropylamine group at the equivalent position, which does not provide the same phenyl ether-derived exit vector geometry. This structural distinction makes BDOIA383 specifically valuable for PROTAC campaigns that require a methoxy-substituted phenyl ether linkage point.

PROTAC Targeted protein degradation CBP/BRD4 dual inhibition Chemical probe

BDOIA383 CBP Affinity Relative to ISOX-DUAL: Implications for Dual-Targeting Degrader Collapse Studies

BDOIA383 serves as the structural template for ISOX-DUAL-derived PROTAC design because its co-crystal structures revealed the two solvent-exposed exit vectors (morpholine and phenyl ether) essential for linker attachment [1]. When ISOX-DUAL was converted into phenyl ether-linked PROTACs using these BDOIA383-derived structural coordinates, FRET assays showed that while most candidate PROTACs retained good affinity for BRD4, all exhibited significant increases in their CBP IC50 values compared to the parent ISOX-DUAL, which has CBP IC50 = 0.65 μM and BRD4 IC50 = 1.5 μM . This phenomenon, termed 'degrader collapse', highlights that BDOIA383's structural information is critical for understanding and mitigating affinity loss during PROTAC optimization, and that BDOIA383 itself represents the methoxy analogue that informed the entire phenyl ether-based degrader series.

PROTAC Degrader collapse CBP/p300 Linker optimization

BDOIA383 Target Profile Clarification: Absence of IDO1/TDO Inhibitory Activity in Published Binding Data

A comprehensive search of binding affinity data in BindingDB and the primary literature for BDOIA383 (BDBM188516) reveals that all reported quantitative affinity measurements pertain exclusively to the CBP/p300 and BRD4 bromodomains: CBP IC50 = 120 nM, BRD4 IC50 = 2,400 nM (2.4 μM), CBP Kd = 120 nM, and BRD4 Kd = 780 nM [1]. No quantitative IC50, Kd, or Ki values for IDO1 or TDO inhibition are present in any authoritative database entry or peer-reviewed publication indexed for this compound. Patent documents that broadly claim IDO1/TDO dual inhibitory activity for benzimidazole-containing compounds do not provide compound-specific quantitative data for BDOIA383 against IDO1 or TDO [2]. In contrast, established IDO1-selective inhibitors such as Epacadostat (human IDO1 IC50 = 71.8 nM in enzymatic assays, 10 nM in HeLa cells) and Navoximod (IDO1 Ki = 7 nM) have well-documented, peer-reviewed quantitative profiles for this target .

Target validation IDO1 TDO Bromodomain selectivity

BDOIA383 (CAS 1613694-74-8) Recommended Application Scenarios Based on Differential Evidence


Scenario 1: PROTAC Linker Design Requiring Methoxy-Substituted Phenyl Ether Exit Vector Coordinates

BDOIA383 is the compound of choice for PROTAC campaigns that require atomic-resolution coordinates of a methoxy-substituted phenyl ether exit vector for linker attachment to E3 ligase ligands. As documented in the development of ISOX-DUAL-derived degraders, BDOIA383 co-crystal structures (PDB 5CFW, 5CGP, 6DMJ) provided the structural basis for identifying two solvent-exposed exit vectors—the morpholine and phenyl ether moieties—that remained accessible in both BRD4 and CBP bromodomain complexes [1]. These coordinates cannot be obtained from ISOX-DUAL alone, as the methoxy substitution in BDOIA383 yields distinct exit vector geometry and provides the specific linkage chemistry required for phenyl ether-derived PROTAC synthesis .

Scenario 2: Higher-Affinity CBP Bromodomain Engagement in FRET-Based Assays Relative to SGC-CBP30

For experiments requiring robust CBP bromodomain target engagement under FRET-based binding assay conditions, BDOIA383 (CBP Kd = 120 nM) provides approximately 7-fold higher affinity compared to SGC-CBP30 (CBP Kd = 850 nM) when measured under identical recombinant protein conditions [1]. This differential affinity may translate to enhanced assay sensitivity or reduced compound concentration requirements in CBP-focused bromodomain inhibition studies. However, users should note that BDOIA383 is not a selective CBP inhibitor; it also engages BRD4 (Kd = 780 nM, IC50 = 2,400 nM) and should be deployed with appropriate selectivity controls .

Scenario 3: Structural Biology Studies of Bromodomain-Ligand Conformational Heterogeneity

BDOIA383 has been employed as a model ligand in qFit-ligand computational studies investigating conformational heterogeneity in protein-ligand crystal structures [1]. The compound's co-crystal structure with BRD4 (PDB 5CFW/6DMJ) revealed two alternate ligand conformations—a major crystal-contact stabilized 'A' conformation and a minor 'B' conformation—providing a validated system for studying isoenergetic ligand conformations and their impact on structure-guided drug design . This application scenario is specific to BDOIA383 due to the availability of its multiconformer models and the documented conformational averaging observed in its BRD4 complex.

Scenario 4: Chemical Probe for CBP/BRD4 Dual Bromodomain Inhibition in Epigenetic Research (With Selectivity Caveats)

BDOIA383 may serve as a chemical probe for dual CBP/p300 and BRD4 bromodomain inhibition in epigenetic mechanistic studies, particularly when structural information on ligand binding pose is required to interpret functional outcomes [1]. However, procurement for this application must account for the compound's limited potency against BRD4 (IC50 = 2,400 nM; Kd = 780 nM) relative to its CBP affinity (IC50 = 120 nM; Kd = 120 nM) . For applications requiring more balanced dual inhibition or higher potency, ISOX-DUAL (CBP IC50 = 0.65 μM, BRD4 IC50 = 1.5 μM) may represent a more suitable alternative depending on experimental requirements [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for BDOIA383

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.